molecular formula C9H9ClN2 B599708 Quinolin-5-amine hydrochloride CAS No. 152814-24-9

Quinolin-5-amine hydrochloride

Cat. No. B599708
M. Wt: 180.635
InChI Key: TVFBMABMEWOYPG-UHFFFAOYSA-N
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Description

Quinolin-5-amine hydrochloride, also known as 5-Amino-8-hydroxyquinoline dihydrochloride, is a heterocyclic compound . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H8N2O · 2HCl .


Synthesis Analysis

Quinolin-5-amine hydrochloride has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of Quinolin-5-amine hydrochloride consists of a benzene ring fused with a pyridine moiety . The molecular formula is C9H8N2O · 2HCl .


Chemical Reactions Analysis

Quinolin-5-amine hydrochloride can undergo various chemical reactions. For example, it can be used in the synthesis of 5-acetamido-8-hydroxyquinoline hydrochloride and 5-(p-tolylsulfonylimino)quinolin-8-one . Other synthesis protocols involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Physical And Chemical Properties Analysis

Quinolin-5-amine hydrochloride is a solid compound . Its melting point is 279 °C (dec.) (lit.) . The molecular weight is 233.09 .

Safety And Hazards

Quinolin-5-amine hydrochloride may cause respiratory irritation upon inhalation . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives have received considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous derivatives of bioactive quinolines being harnessed via expeditious synthetic approaches . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Thus, there is a potential for further exploration and development of Quinolin-5-amine hydrochloride and related compounds in the future .

properties

IUPAC Name

quinolin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFBMABMEWOYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90741096
Record name Quinolin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-5-amine hydrochloride

CAS RN

152814-24-9
Record name Quinolin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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